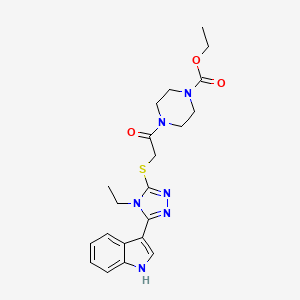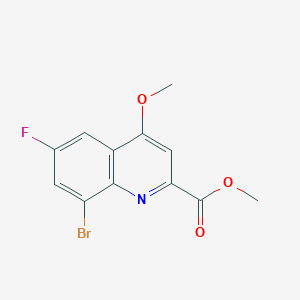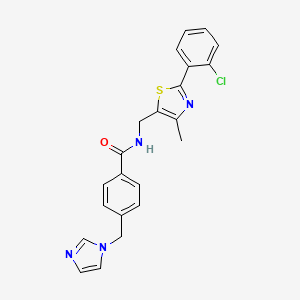![molecular formula C17H17NO5S2 B2428376 (Z)-Ethyl-4-(5-(Benzo[d][1,3]dioxol-5-ylmethylen)-4-oxo-2-thioxothiazolidin-3-yl)butanoat CAS No. 681817-45-8](/img/structure/B2428376.png)
(Z)-Ethyl-4-(5-(Benzo[d][1,3]dioxol-5-ylmethylen)-4-oxo-2-thioxothiazolidin-3-yl)butanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Sensoren und Detektionsanwendungen
Blei (Pb2+) Detektion: Die Verbindung wurde bei der Entwicklung eines empfindlichen und selektiven Bleisensors (Pb2+) eingesetzt. Forscher modifizierten eine Glaskohlenstoffelektrode (GCE) mit einer dünnen Schicht der Verbindung, die mit einer leitenden Polymermatrix (Nafion) immobilisiert wurde. Dieser elektrochemische Sensor zeigte eine bemerkenswerte Empfindlichkeit mit einer berechneten Empfindlichkeit von 2220.0 pA μM^-1 cm^-2, einer Quantifizierungsgrenze (LOQ) von 320.0 mM und einer Nachweisgrenze (LOD) von 96.0 pM. Der Sensor detektierte Pb2+ erfolgreich in natürlichen Proben .
Anticonvulsivante Aktivität
Potenzielle Antiepileptische Eigenschaften: Derivate dieser Verbindung wurden synthetisiert und auf ihre anticonvulsivante Aktivität untersucht. Insbesondere wurden N-substituierte (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylen)-2-thioxothiazolidin-4-on-Derivate gegen maximalen Elektroschock (MES) und subkutane Pentylen-tetrazol (scPTZ) getestet. Diese Untersuchungen zielten darauf ab, potenzielle antiepileptische Eigenschaften zu identifizieren .
Kristallographie und Spektroskopie
Strukturcharakterisierung: Die Kristallstruktur der Verbindung wurde mittels Einkristall-Röntgenbeugung (SCXRD) analysiert. Darüber hinaus wurden verschiedene spektroskopische Verfahren wie FT-IR, FT-Raman, UV-Vis, Proton (1H) NMR und Kohlenstoff (13C) NMR eingesetzt, um ihre Eigenschaften zu charakterisieren .
Wirkmechanismus
Target of Action
The primary target of the compound (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is the NaV1.1 channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate interacts with the NaV1.1 channel, leading to its inhibition . This inhibition disrupts the normal flow of sodium ions, which in turn affects the generation and propagation of action potentials in neurons .
Biochemical Pathways
The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate affects the sodium ion-dependent signaling pathways . These pathways are crucial for neuronal communication and function. The downstream effects of this disruption can lead to changes in neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate’s action include changes in neuronal excitability and neurotransmission due to the inhibition of the NaV1.1 channel . These changes can lead to anticonvulsant activities, as observed in studies where the compound displayed remarkable anticonvulsant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the NaV1.1 channel . .
Eigenschaften
IUPAC Name |
ethyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-2-21-15(19)4-3-7-18-16(20)14(25-17(18)24)9-11-5-6-12-13(8-11)23-10-22-12/h5-6,8-9H,2-4,7,10H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRBOVNLXIUQY-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)


![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B2428303.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2428304.png)


![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)

![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)

